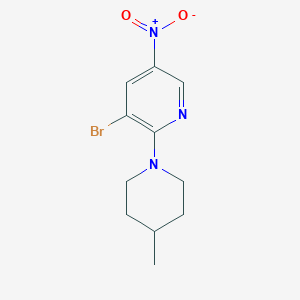

3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine

Description

Properties

IUPAC Name |

3-bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14BrN3O2/c1-8-2-4-14(5-3-8)11-10(12)6-9(7-13-11)15(16)17/h6-8H,2-5H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

FKJQCCWDMCDXPQ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C2=C(C=C(C=N2)[N+](=O)[O-])Br | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14BrN3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

300.15 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine chemical structure

Technical Whitepaper: Structural Analysis and Synthetic Utility of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine

Executive Summary

This compound is a highly functionalized heterocyclic building block that serves as a critical intermediate in the synthesis of kinase inhibitors, GPCR ligands, and other bioactive small molecules.[1][2] Its structural value lies in the orthogonal reactivity of its three substituents: a nucleophilic amine at position 2, a halogen handle at position 3, and a reducible nitro group at position 5.[1][2] This whitepaper provides a comprehensive technical analysis of its synthesis, structural properties, and downstream utility in divergent library generation.[1][2]

Structural Characterization & Pharmacophore Logic

The molecule comprises a pyridine core substituted at the 2, 3, and 5 positions.[1][2][3] Each substituent plays a distinct role in both synthetic manipulation and biological interaction.[1][2]

| Position | Substituent | Electronic Effect | Synthetic Role | Biological Role (Potential) |

| C2 | 4-Methylpiperidin-1-yl | Electron Donating (+M) | Introduced via SNAr; stable anchor.[1][2] | Solubilizing group; fills hydrophobic pockets (e.g., ATP binding site).[2] |

| C3 | Bromine | Weakly Deactivating (-I, +M) | Handle for Pd-catalyzed cross-coupling (Suzuki, Buchwald).[2] | Steric block; halogen bonding capability.[1][2] |

| C5 | Nitro | Strong Electron Withdrawing (-M, -I) | Activates C2 for SNAr; Precursor to amine.[1][2] | Rare in final drugs; usually reduced to NH2 for H-bonding.[1][2] |

Electronic Environment: The 5-nitro group strongly withdraws electron density from the pyridine ring, making the C2 position highly electrophilic.[1][2] This activation is critical for the initial installation of the piperidine ring.[1][2] The C3-bromine atom provides steric bulk that forces the piperidine ring to twist slightly out of planarity, potentially improving solubility and reducing aggregation.[1][2]

Synthetic Methodology

The synthesis of this compound relies on a regioselective Nucleophilic Aromatic Substitution (SNAr).[1][2]

Precursor Selection

The optimal precursor is 2-chloro-3-bromo-5-nitropyridine (CAS 5470-17-7).[1][2] The chloride at C2 is the most labile leaving group due to the ortho-activation by the ring nitrogen and para-activation by the nitro group.[1][2] The bromine at C3 is less reactive towards SNAr due to steric crowding and the lack of direct resonance activation compared to C2.[1][2]

Experimental Protocol

Reagents:

-

Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 eq)

-

Nucleophile: 4-Methylpiperidine (1.1 – 1.2 eq)[2]

-

Base:

-Diisopropylethylamine (DIPEA) or Triethylamine (TEA) (1.5 eq)[2] -

Solvent: Acetonitrile (MeCN), DMF, or Ethanol.[2]

Step-by-Step Procedure:

-

Preparation: Dissolve 2-chloro-3-bromo-5-nitropyridine in MeCN (5 mL/mmol) in a round-bottom flask equipped with a magnetic stir bar.

-

Addition: Add DIPEA (1.5 eq) followed by the slow, dropwise addition of 4-methylpiperidine (1.1 eq) at 0°C. Note: The reaction is exothermic.

-

Reaction: Allow the mixture to warm to room temperature (20–25°C). Stir for 2–4 hours. Monitor by TLC (Hexane:EtOAc 4:1) or LC-MS.[1][2][4] The starting material (Rf ~0.[1][2]6) should disappear, yielding a bright yellow product (Rf ~0.4).[1]

-

Workup: Pour the reaction mixture into ice-cold water. The product typically precipitates as a yellow solid.[1][2]

-

Purification: Filter the solid and wash with cold water/hexanes. If oil forms, extract with Ethyl Acetate, wash with brine, dry over Na2SO4, and concentrate.[1][2] Recrystallization from Ethanol/Water is usually sufficient.[1][2]

Reaction Mechanism Visualization

Figure 1: SNAr Reaction Pathway.[2][5][6] The 5-nitro group directs the nucleophile to the C2 position, displacing the chloride while retaining the C3-bromine.[1]

Reactivity Profile & Downstream Utility

This scaffold is a "branch point" intermediate.[1][2] The presence of the nitro group and the bromine atom allows for orthogonal functionalization, enabling the rapid generation of chemical libraries.[1]

Reduction (Nitro to Amine)

The 5-nitro group can be reduced to a primary amine (5-amino derivative) using standard conditions:

-

H2/Pd-C: Caution: This often leads to hydrodehalogenation (loss of the C3-Bromine).[1][2]

-

SnCl2: Effective but requires rigorous workup to remove tin salts.[1][2]

Cross-Coupling (C3-Bromine)

The C3-position is sterically hindered by the adjacent piperidine ring, making standard Suzuki couplings sluggish.[1][2] Specialized catalysts (e.g., Pd(dppf)Cl2, XPhos Pd G2) and elevated temperatures (80–100°C) are often required.[1]

Divergent Synthesis Workflow

Figure 2: Divergent Synthetic Utility.[1][2] The scaffold allows for independent modification of the C3 and C5 positions.[1]

Physicochemical Properties (Predicted)

| Property | Value (Approx.) | Implication for Drug Design |

| Molecular Weight | ~300.15 Da | Fragment-like; suitable for further growth.[1][2] |

| LogP | 3.2 – 3.8 | Moderately lipophilic; good membrane permeability.[1][2] |

| TPSA | ~60 Ų | Good oral bioavailability potential.[1][2] |

| pKa (Pyridine N) | < 2.0 | Highly suppressed by 5-NO2; unlikely to protonate at physiological pH.[1][2] |

| Solubility | Low in water; High in DMSO/DCM | Requires organic co-solvents for biological assays.[1][2] |

Safety & Handling

-

Hazard Identification:

-

Handling: Use a fume hood.[1][2] Wear nitrile gloves and safety glasses.[1][2]

-

Storage: Store in a cool, dry place. Light sensitive (protect from direct sunlight to prevent nitro-group degradation).[1][2]

References

-

PubChem. 3-Bromo-2-methyl-5-nitropyridine (Analogous Structure Data).[1][2][6] National Library of Medicine.[1][2] Available at: [Link][2]

-

Organic Syntheses. Regioselective Nucleophilic Substitution of Chloronitropyridines. Org.[1][2][5][8] Synth. Coll. Vol. 5, p. 346.[1][2] (General methodology reference).

Sources

- 1. scribd.com [scribd.com]

- 2. 3-BROMO-2-METHYL-5-NITROPYRIDINE price,buy 3-BROMO-2-METHYL-5-NITROPYRIDINE - chemicalbook [m.chemicalbook.com]

- 3. researchgate.net [researchgate.net]

- 4. pdf.benchchem.com [pdf.benchchem.com]

- 5. Organic Syntheses Procedure [orgsyn.org]

- 6. 3-Bromo-2-methyl-5-nitropyridine | C6H5BrN2O2 | CID 18458822 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 7. jubilantingrevia.com [jubilantingrevia.com]

- 8. Synthesis method of 3-bromo-5-methylpyridine - Eureka | Patsnap [eureka.patsnap.com]

Engineering Pyridine Scaffolds: A Technical Guide on 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine

Executive Summary

The development of highly functionalized pyridine derivatives is a cornerstone of modern medicinal chemistry. These scaffolds frequently serve as core pharmacophores in the design of kinase inhibitors, GPCR ligands, and targeted protein degraders (PROTACs). This whitepaper provides an in-depth mechanistic and procedural analysis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine , a highly versatile, tri-substituted pyridine building block, detailing its chemical identity, synthetic pathways, and downstream orthogonal reactivity.

Chemical Identity & Registry Navigation

In pharmaceutical development, sourcing novel intermediates relies heavily on Chemical Abstracts Service (CAS) registry numbers. Currently, a definitive, publicly indexed CAS Registry Number for the exact structural isomer This compound remains unassigned in standard open-access databases. This reflects its status as a highly specialized, often proprietary intermediate generated in situ during drug discovery campaigns.

However, navigating the chemical space and procurement of precursors requires understanding its closest registered analogs, which share nearly identical synthetic behaviors and physicochemical properties. For instance, its positional isomer is registered as CAS 2133647-69-3, and its des-methyl analog is cataloged as CAS 1065074-87-4[1].

Table 1: Physicochemical Properties of the Target Scaffold and Key Analogs

| Compound Name | Substitution Pattern | CAS Number | Molecular Formula | Exact Mass |

| This compound | 2-(4-methylpiperidine), 3-Br, 5-NO₂ | Unassigned/Proprietary | C₁₁H₁₄BrN₃O₂ | 300.03 |

| 3-Bromo-4-(4-methylpiperidin-1-yl)-5-nitropyridine | 4-(4-methylpiperidine), 3-Br, 5-NO₂ | C₁₁H₁₄BrN₃O₂ | 300.03 | |

| 3-Bromo-5-nitro-2-(piperidin-1-yl)pyridine | 2-piperidine (des-methyl), 3-Br, 5-NO₂ | [1] | C₁₀H₁₂BrN₃O₂ | 286.01 |

| 3-Bromo-2-methyl-5-nitropyridine | 2-methyl, 3-Br, 5-NO₂ | [2] | C₆H₅BrN₂O₂ | 215.95 |

Mechanistic Rationale: The SNAr Paradigm

The synthesis of this compound relies on a highly regioselective Nucleophilic Aromatic Substitution (SNAr). Understanding the causality behind the reaction design is critical for scale-up and optimization.

-

Electrophilic Activation : The starting material, 3-bromo-2-chloro-5-nitropyridine, features a chlorine atom at the 2-position. The strong electron-withdrawing nature of the nitro group at the 5-position drastically lowers the Lowest Unoccupied Molecular Orbital (LUMO) of the pyridine ring[3]. This activation is most pronounced at the ortho (C2) and para (C4) positions.

-

Steric vs. Electronic Control : While the 3-bromo group introduces significant steric hindrance adjacent to the C2 reaction center, the profound electronic activation from the para-nitro group overrides this barrier under moderate thermal conditions.

-

Meisenheimer Complex Formation : The nucleophilic attack of 4-methylpiperidine forms a resonance-stabilized Meisenheimer complex. The subsequent collapse of this intermediate expels the chloride ion, driving the reaction to completion.

SNAr workflow for this compound synthesis.

Self-Validating Synthesis Protocol

To ensure scientific integrity and reproducibility, the following protocol is designed as a self-validating system, incorporating specific analytical checkpoints to verify causality and reaction progress.

Step 1: Reaction Assembly

-

Dissolve 3-bromo-2-chloro-5-nitropyridine (1.0 eq) in anhydrous N,N-Dimethylformamide (DMF) to achieve a 0.2 M concentration.

-

Causality Check: DMF is chosen as a polar aprotic solvent to stabilize the highly polar Meisenheimer transition state, accelerating the SNAr reaction.

-

Add N,N-Diisopropylethylamine (DIPEA) (2.0 eq) followed by 4-methylpiperidine (1.2 eq).

Step 2: Thermal Activation

-

Heat the reaction mixture to 80°C under a nitrogen atmosphere for 4–6 hours.

-

Causality Check: The 80°C temperature is specifically calibrated to overcome the steric bulk of the 3-bromo group without causing degradation of the nitro-aromatic system.

Step 3: In-Process Validation

-

Monitor the reaction via TLC (Hexane:EtOAc 3:1) and LC-MS. The protocol is validated when the starting material mass disappears and the target mass appears.

Table 2: Analytical Validation Parameters

| Analytical Technique | Target Parameter | Expected Observation | Diagnostic Value |

| LC-MS (ESI+) | [M+H]⁺ Mass | m/z 300.0 and 302.0 (1:1 ratio) | Confirms product mass and the presence of one bromine atom (⁷⁹Br/⁸¹Br isotopes). |

| ¹H NMR (CDCl₃) | Pyridine Protons | Two doublets (J ≈ 2.5 Hz) | Confirms the 2,3,5-substitution pattern on the pyridine ring. |

| ¹H NMR (CDCl₃) | Piperidine Protons | Multiplets at ~3.5 ppm & ~1.0 ppm | Confirms successful incorporation of the 4-methylpiperidine moiety. |

| TLC (Hexane:EtOAc) | R_f Value | ~0.4 - 0.5 (UV active) | Validates consumption of the highly mobile starting material. |

Step 4: Isolation

-

Cool the mixture to room temperature and quench with ice water. Extract with Ethyl Acetate (3x). Wash the combined organic layers with brine to remove residual DMF, dry over anhydrous Na₂SO₄, and concentrate in vacuo.

Orthogonal Functionalization in Medicinal Chemistry

The strategic value of this compound lies in its orthogonal reactivity, allowing divergent synthesis of complex Active Pharmaceutical Ingredients (APIs).

Pathway A: Selective Nitro Reduction The nitro group can be reduced to an amine to facilitate amide coupling or urea formation. Expert Insight: Catalytic hydrogenation (Pd/C, H₂) must be avoided, as it will cause hydrodehalogenation of the 3-bromo group. Instead, a Béchamp reduction using Iron powder and Ammonium Chloride (Fe/NH₄Cl) in EtOH/H₂O ensures the nitro group is reduced while perfectly preserving the bromo handle for future steps.

Pathway B: Transition-Metal Cross-Coupling The 3-bromo position serves as an excellent electrophile for Suzuki-Miyaura or Buchwald-Hartwig cross-coupling reactions, allowing the introduction of diverse aryl, heteroaryl, or amine substituents to probe structure-activity relationships (SAR) in the target binding pocket.

Divergent downstream functionalization pathways for drug discovery.

References

-

PubChem. "3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898." National Center for Biotechnology Information. Available at:[Link]

Sources

The Physicochemical and Synthetic Profiling of 3-Bromo-5-Nitropyridine Derivatives in Drug Development

Executive Summary

In modern medicinal chemistry, the strategic selection of heterocyclic building blocks dictates the downstream success of lead optimization. Pyridine derivatives are ubiquitous due to their ability to act as bioisosteres for benzene rings while drastically improving aqueous solubility and target binding through hydrogen-bond acceptance. Among these privileged scaffolds, 3-bromo-5-nitropyridine (CAS: 15862-30-3) stands out as a highly versatile, bifunctional intermediate. This technical guide explores the physicochemical properties, electronic topology, and self-validating synthetic workflows associated with 3-bromo-5-nitropyridine, providing a robust framework for its application in drug discovery.

Physicochemical Profiling: The Foundation of Formulation

Understanding the baseline physical properties of 3-bromo-5-nitropyridine is critical for reaction design, purification chromatography, and downstream formulation. As a solid crystalline compound, its metrics offer predictable behavior in both synthetic and biological environments 1[1].

| Property | Value | Causality / Relevance in Drug Design |

| CAS Number | 15862-30-3 | Standardized identification for global procurement and regulatory tracking 2[2]. |

| Molecular Formula | C5H3BrN2O2 | Defines the baseline atomic composition and heteroatom count. |

| Molecular Weight | 202.99 g/mol | Ideal low-molecular-weight fragment for Fragment-Based Drug Discovery (FBDD), allowing ample room for structural inflation without violating Lipinski's Rule of 5[1]. |

| Melting Point | 111–115 °C | Indicates a highly stable, crystalline solid at standard temperature and pressure (STP), facilitating gravimetric analysis and long-term shelf stability without degradation[2]. |

| Boiling Point | 251.6 °C at 760 mmHg | The exceptionally high boiling point is driven by strong intermolecular dipole-dipole interactions induced by the highly polar nitro group 3[3]. |

| Density | 1.833 g/cm³ | Characteristic high density of brominated aromatic systems, which heavily impacts solvent selection and phase separation during liquid-liquid extractions[3]. |

Electronic Topology and Synthetic Reactivity

The synthetic utility of 3-bromo-5-nitropyridine is governed by the orthogonal reactivity of its functional groups. The electronic interplay between the pyridine nitrogen, the bromo substituent, and the nitro group creates a highly programmable scaffold 4[4].

-

The Nitro Group (-NO₂): Positioned at C5, it exerts a profound electron-withdrawing inductive and resonance effect. This significantly depletes the electron density of the pyridine ring, rendering the ortho and para positions (C2, C4, C6) highly susceptible to Nucleophilic Aromatic Substitution (SNAr). Furthermore, the nitro group can be selectively reduced to an amine, opening pathways for amide coupling.

-

The Bromo Group (-Br): Positioned at C3, it serves as a robust leaving group for transition-metal-catalyzed cross-coupling reactions (e.g., Suzuki-Miyaura, Buchwald-Hartwig). The electron-deficient nature of the nitropyridine ring accelerates the oxidative addition step of the palladium catalytic cycle.

Synthetic divergence and reactivity pathways of 3-bromo-5-nitropyridine.

Self-Validating Experimental Protocol: Suzuki-Miyaura Arylation

A protocol is only as robust as its built-in validation mechanisms. In our laboratories, the synthesis of 3-aryl-5-nitropyridine derivatives via Suzuki-Miyaura cross-coupling is designed as a closed-loop, self-validating system. Each step dictates a measurable outcome based on chemical causality.

Step-by-Step Methodology:

-

Reagent Stoichiometry: Combine 3-bromo-5-nitropyridine (1.0 eq) and the desired arylboronic acid (1.2 eq) in a Schlenk flask.

-

Causality: The 20% molar excess of the boronic acid mathematically compensates for competitive protodeboronation side reactions, ensuring complete consumption of the limiting nitropyridine scaffold.

-

-

Catalyst and Base Selection: Add Pd(dppf)Cl₂ (0.05 eq) and K₂CO₃ (2.0 eq).

-

Causality: The bidentate 1,1'-bis(diphenylphosphino)ferrocene (dppf) ligand suppresses premature reductive elimination and stabilizes the palladium center against the strongly electron-withdrawing nitropyridine substrate. The mild base K₂CO₃ activates the boronic acid to form the reactive boronate complex without degrading the pyridine core.

-

-

Solvent Matrix: Suspend the mixture in a rigorously degassed 4:1 mixture of 1,4-Dioxane and Water.

-

Causality: Water is strictly required to generate the reactive hydroxypalladium intermediate during transmetalation. Degassing prevents the generation of reactive oxygen species that would trigger oxidative homocoupling of the boronic acid.

-

-

Thermal Activation: Heat the mixture to 90 °C under a nitrogen atmosphere for 12 hours.

-

The Validation Checkpoint (Self-Validation): Before proceeding to workup, subject an aliquot to LC-MS.

-

System Validation: If the mass peak of 202.9 Da (starting material) is absent and the target mass is dominant, the catalytic cycle is confirmed active. If the 202.9 Da peak persists alongside a homocoupled biphenyl mass, it immediately diagnoses a failure in solvent degassing (oxygen poisoning of the catalyst).

-

-

Workup: Extract with EtOAc, wash with brine, dry over Na₂SO₄, and purify via flash chromatography.

Iterative, self-validating workflow for 3-bromo-5-nitropyridine drug discovery.

Applications in Drug Development

The structural versatility of 3-bromo-5-nitropyridine has led to its incorporation into several high-profile medicinal chemistry campaigns.

-

Antiviral Imidazo[1,2-a]pyrimidine Derivatives: Derivatives of 3-bromo-5-nitropyridine are frequently utilized to synthesize complex fused heterocycles. Recent computational (DFT) and experimental studies have identified novel imidazo[1,2-a]pyrimidine derivatives—synthesized from nitropyridine precursors—as potential dual inhibitors of hACE2 and the SARS-CoV-2 spike protein. The nitropyridine core provides essential hydrogen-bond accepting capabilities necessary for blocking viral cell entry 5[5].

-

Targeted Antibacterial Agents: The reduction of the nitro group yields 2-amino-5-bromo/nitropyridine derivatives, which serve as critical intermediates for synthesizing biologically active benzamides and sulfonamides. These specific derivatives have been synthesized and evaluated for their targeted antibacterial activity against clinical bacterial strains, leveraging the pyridine nitrogen for optimal target-site binding and membrane permeability 6[6].

References

Sources

- 1. 3-Bromo-5-nitropyridine | C5H3BrN2O2 | CID 2762898 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. 3-Bromo-5-nitropyridine AldrichCPR | Sigma-Aldrich [sigmaaldrich.com]

- 3. molbase.com [molbase.com]

- 4. 3-Bromo-5-methoxy-2-nitropyridine | Benchchem [benchchem.com]

- 5. Design, synthesis, and computational studies of novel imidazo[1,2-a]pyrimidine derivatives as potential dual inhibitors of hACE2 and spike protein for blocking SARS-CoV-2 cell entry - PMC [pmc.ncbi.nlm.nih.gov]

- 6. researchgate.net [researchgate.net]

Safety data sheet (SDS) for nitropyridine piperidine intermediates

An In-Depth Technical Guide to the Safety Data Sheet (SDS) for Nitropyridine and Piperidine Intermediates

Authored by a Senior Application Scientist

For the modern researcher, scientist, and drug development professional, the synthesis of novel therapeutics is a journey fraught with chemical complexity. Among the vast arsenal of building blocks, nitropyridine and piperidine intermediates are indispensable scaffolds, integral to the architecture of countless bioactive molecules.[1][2] However, their synthetic utility is matched by their potential hazards. A deep, practical understanding of their Safety Data Sheets (SDS) is not merely a regulatory formality but the cornerstone of a robust safety culture and successful research outcomes.

This guide eschews the rigid, checklist-style approach to safety. Instead, it offers a field-proven perspective on how to deconstruct, interpret, and apply the critical information within an SDS for these two potent classes of chemical intermediates. We will explore the causality behind safety protocols, empowering you to move from passive compliance to proactive risk management.

The Strategic Importance of the SDS in Drug Development

In the fast-paced environment of drug discovery, the SDS is your most critical tactical document for any new intermediate. It provides the intelligence needed to design safe experimental protocols, anticipate potential crises, and ensure the well-being of your entire team. For nitropyridines and piperidines, this is particularly crucial due to their distinct hazard profiles. Aromatic nitro compounds often carry risks of systemic toxicity, while piperidines are known for their flammability and corrosivity.[3][4]

The Globally Harmonized System (GHS), adopted by regulatory bodies like OSHA in the USA and implemented under regulations like REACH in Europe, standardizes this communication through a 16-section format.[5][6] This guide will focus on the most operationally critical sections for the laboratory professional.

Deconstructing the Core Hazards: Sections 2 & 11

The narrative of your risk assessment begins with Section 2 (Hazards Identification) and is supported by the detailed data in Section 11 (Toxicological Information). This is where you move beyond generic labels to understand the specific threats posed by the molecule in your flask.

Nitropyridine Intermediates: The Systemic Threat

Nitropyridines are versatile precursors in medicinal chemistry, but their nitro-aromatic nature demands respect.[1] The primary concern often revolves around systemic effects.

-

Methemoglobinemia: A defining hazard of many aromatic nitro compounds is their ability to oxidize the iron in hemoglobin, rendering it unable to transport oxygen.[4] This leads to cyanosis (a blueish discoloration of the skin), headaches, dizziness, and in severe cases, cardiac dysrhythmias.

-

Organ Toxicity: Depending on the substitution pattern, these intermediates can target specific organs. For example, 2-ethyl-4-nitropyridine N-oxide has been shown to have a toxic effect on the blood system in subacute studies.[7]

-

Irritation and Sensitization: Many nitropyridines are classified as skin and eye irritants.[8] 2-ethyl-4-nitropyridine N-oxide, for instance, shows a pronounced irritating effect on the mucous membranes of the eyes.[7]

Piperidine Intermediates: The Acute Threat

Piperidine and its derivatives are mainstays in synthesis, valued as bases and structural motifs.[9] Their hazards are typically more immediate and physical.

-

Flammability: Piperidine is a highly flammable liquid (GHS Flammable Liquid Category 2), with vapors that can travel to an ignition source.[10][11][12] This necessitates strict control of ignition sources and the use of explosion-proof equipment.[13][14]

-

Corrosivity: As strong alkaline agents, piperidines are severely corrosive.[15] They can cause deep, painful burns on skin contact, sometimes within minutes, and serious, irreversible eye damage.[3][11]

-

Acute Toxicity: Piperidines are often toxic by multiple routes of exposure—inhalation, ingestion, and dermal contact.[12][16] Skin absorption can be a significant contributor to overall exposure and toxicity.[15][17]

Data Presentation: Comparative Hazard Profile

| Hazard Classification (GHS) | Representative Nitropyridine (4-Nitropyridine) | Representative Piperidine | Causality & Implication for the Researcher |

| Acute Toxicity | H302: Harmful if swallowed[8][18]H332: Harmful if inhaled[8] | H302: Harmful if swallowedH311+H331: Toxic in contact with skin or if inhaled[11][12] | Piperidines pose a greater acute risk via skin contact and inhalation. This mandates the use of highly effective chemical barriers (gloves, lab coats) and engineered controls (fume hoods). |

| Skin Corrosion/Irritation | H315: Causes skin irritation[8][18] | H314: Causes severe skin burns and eye damage[11][12] | The "corrosive" nature of piperidines implies deep tissue destruction, requiring immediate and prolonged flushing if contact occurs. "Irritant" is a lesser hazard but still requires prevention. |

| Eye Damage/Irritation | H319: Causes serious eye irritation[8][18] | H318: Causes serious eye damage[12] | "Serious eye damage" implies a risk of permanent vision loss. This makes chemical splash goggles (not safety glasses) mandatory. |

| Flammability | Not typically classified as flammable | H225: Highly flammable liquid and vapour[11][12] | All work with piperidine intermediates must be conducted away from heat, sparks, and open flames.[10] Proper grounding of equipment is essential to prevent static discharge.[13] |

| Specific Systemic Hazard | Potential for Methemoglobinemia[4] | Neuromodulatory effects; respiratory distress[3] | Awareness of these symptoms is critical for early recognition of exposure. |

Engineering Safety: Sections 7 & 8

Information from Section 2 directly dictates the control measures outlined in Section 7 (Handling and Storage) and Section 8 (Exposure Controls/Personal Protective Equipment). This is where hazard information is translated into actionable safety protocols.

Mandatory Visualization: The Hierarchy of Controls

The logic for selecting safety measures follows a well-established hierarchy. Engineering controls are always the first and most reliable line of defense, with PPE serving as the crucial final barrier.

Caption: Decision workflow for chemical spill response.

Experimental Protocol: First-Aid for Chemical Exposure

This protocol is based on standard first-aid measures found in Section 4 of a typical SDS for corrosive and toxic chemicals.

-

Objective: To provide immediate, effective first aid following exposure to a nitropyridine or piperidine intermediate.

-

Guiding Principle: Time is critical. The goal is to minimize absorption and contact time.

-

Methodology:

-

Skin Contact (Piperidine/Nitropyridine):

-

Action: Immediately proceed to the nearest emergency shower or drench hose. [17]Remove all contaminated clothing while flushing the affected area with copious amounts of water for at least 15 minutes. [19][20]Do not delay.

-

Causality: Water physically removes the chemical and dilutes the remainder. For corrosives like piperidine, prolonged flushing is essential to remove chemicals that have penetrated the skin.

-

Follow-up: Seek immediate medical attention after flushing. [20] 2. Eye Contact (Piperidine/Nitropyridine):

-

Action: Immediately proceed to an emergency eyewash station. [19]Hold the eyelids open and flush the eyes with a gentle stream of water for at least 15 minutes. [20]If present, remove contact lenses, but only after flushing has begun and if it can be done easily. [21] * Causality: The eye's mucous membranes absorb chemicals rapidly. Immediate and thorough irrigation is the only way to prevent severe or permanent damage.

-

Follow-up: Seek immediate medical attention. [20] 3. Inhalation (Piperidine/Nitropyridine Vapors):

-

Action: Move the affected person to fresh air immediately. [20][21]If breathing is difficult or has stopped, trained personnel should provide artificial respiration.

-

Causality: This removes the person from the contaminated atmosphere, preventing further absorption through the lungs.

-

Follow-up: Seek immediate medical attention. [20] 4. Ingestion:

-

Action: Rinse the mouth with water. Do NOT induce vomiting. [10] * Causality: Inducing vomiting can cause the corrosive or toxic material to pass through the esophagus a second time, causing further damage.

-

Follow-up: Seek immediate medical attention and provide the SDS to the medical personnel. [10]

-

-

Conclusion: From Document to Practice

The Safety Data Sheet is more than a document; it is a dynamic tool for scientific and safety excellence. For researchers working with the synthetically powerful but hazardous nitropyridine and piperidine intermediates, mastering the SDS is a non-negotiable skill. By understanding the "why" behind each GHS pictogram and handling recommendation, you transform regulatory requirements into an intuitive, proactive safety mindset. This approach not only protects you and your colleagues but also fosters the controlled, predictable laboratory environment necessary for groundbreaking drug discovery.

References

- Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide. (2022). vertexaisearch.cloud.google.com.

- PIPERIDINE CAS Number - HAZARD SUMMARY. (1999). New Jersey Department of Health.

- Pyridine Safety D

- Pyridine Standard Operating Procedure.

- What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remedi

- 12 Safety Precautions To Follow When Handling Pyridine. (2024). Post Apple Scientific.

- Piperidine Safety Data Sheet. (2023). Thermo Fisher Scientific.

- Aromatic Nitro Compounds Safety D

- Safety First: Handling and Storage Guidelines for 2-Methylpiperidine. (2026). NINGBO INNO PHARMCHEM CO.,LTD..

- PIPERIDINE FOR SYNTHESIS Safety D

- Piperidine: Human health tier II assessment. (2016). Australian Department of Health.

- The importance of Personal Protective Equipment in the handling of chemicals. (2024). Fal Seguridad.

- PIPERIDINE For Synthesis Safety D

- Navigating the Disposal of Piperidine-3-carbothioamide: A Guide for Labor

- ICSC 0323 - PYRIDINE. (n.d.). INCHEM.

- Piperidine Safety Data Sheet. (n.d.).

- Piperidine Acute Exposure Guideline Levels. (n.d.).

- Piperidine Unveiled: A Comprehensive Exploration of Structure, Applications, and Pharmacological Significance. (2024). International Journal of Novel Research and Development.

- PPE for Chemical Handling: A Quick Guide. (2023). Healthy Bean.

- Piperidine Safety Data Sheet. (2024). Ing. Petr Švec - PENTA s.r.o..

- 8 Types of PPE to Wear When Compounding Hazardous Drugs. (2022). Provista.

- Personal Protective Equipment for Use in Handling Hazardous Drugs. (2006). pppmag.com.

- Safety Data Sheets | Free SDS D

- 4-Nitropyridine SDS. (n.d.). ECHEMI.

- 4-Nitropyridine PubChem CID 70734. (n.d.).

- Exploring the Biological Activity of Nitropyridine Deriv

- Piperidine Safety D

- Aromatic Nitrocompounds. (2011).

- Nitropyridines in the Synthesis of Bioactive Molecules. (n.d.).

- Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications. (n.d.).

- Safety Data Sheet. (2023).

- Regulations for Safety D

Sources

- 1. Nitropyridines in the Synthesis of Bioactive Molecules - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Piperidine Derivatives: Recent Advances in Synthesis and Pharmacological Applications - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Piperidine - Acute Exposure Guideline Levels for Selected Airborne Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 4. iloencyclopaedia.org [iloencyclopaedia.org]

- 5. Safety Data Sheet - OSHwiki | European Agency for Safety and Health at Work [oshwiki.osha.europa.eu]

- 6. ecoonline.com [ecoonline.com]

- 7. Toxic and hygienic evaluation of the pyridine derivative — 2-ethyl-4-nitropyridine N-oxide | Gorokhova | Hygiene and Sanitation [rjhas.ru]

- 8. echemi.com [echemi.com]

- 9. ijnrd.org [ijnrd.org]

- 10. assets.thermofisher.com [assets.thermofisher.com]

- 11. pentachemicals.eu [pentachemicals.eu]

- 12. jubilantingrevia.com [jubilantingrevia.com]

- 13. lobachemie.com [lobachemie.com]

- 14. ICSC 0323 - PYRIDINE [inchem.org]

- 15. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 16. peptide.com [peptide.com]

- 17. nj.gov [nj.gov]

- 18. 4-Nitropyridine | C5H4N2O2 | CID 70734 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 19. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]

- 20. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]

- 21. store.apolloscientific.co.uk [store.apolloscientific.co.uk]

Comprehensive Analysis of Bromo-Nitro-Methylpiperidinyl-Pyridine Isomers

Synthesis, Separation, and Structural Characterization

Part 1: Introduction & Structural Landscape

The molecular scaffold bromo-nitro-methylpiperidinyl-pyridine represents a highly versatile class of intermediates in medicinal chemistry. These trisubstituted pyridines serve as critical "privileged structures" in the development of kinase inhibitors, GPCR ligands, and agrochemicals. The presence of three distinct functional handles—a halogen (bromine), a nitro group, and a basic amine (methylpiperidine)—allows for orthogonal functionalization, making them ideal for Structure-Activity Relationship (SAR) exploration.

However, this scaffold presents a significant challenge: Isomerism . The combination of pyridine regiochemistry, piperidine substitution patterns, and stereochemistry creates a combinatorial explosion of potential isomers. This guide provides a systematic approach to navigating, synthesizing, and separating these isomers.

The Combinatorial Isomer Challenge

The complexity arises from three distinct layers of isomerism:

-

Pyridine Regioisomerism: The relative positions of the Br,

, and piperidine groups on the pyridine ring. -

Piperidine Regioisomerism: The position of the methyl group on the piperidine ring (2-, 3-, or 4-methyl) and the attachment point to the pyridine (typically N-linked via

, but potentially C-linked). -

Stereoisomerism: 2-methyl and 3-methylpiperidine contain chiral centers, leading to enantiomers (

) and diastereomers if other chiral centers exist.

Figure 1: Hierarchical breakdown of the isomer space for trisubstituted pyridines.

Part 2: Synthetic Logic & Regiocontrol

The most efficient route to these isomers is Nucleophilic Aromatic Substitution (

Mechanism: The Meisenheimer Complex

The reaction proceeds via an addition-elimination mechanism. The regioselectivity is governed by:

-

Electronic Activation: Positions ortho or para to the

group are most electrophilic. -

Leaving Group Ability: Halogens (F > Cl ≈ Br) are displaced.

-

Steric Hindrance: Nucleophiles prefer less hindered positions (e.g., C4 over C2 in certain scaffolds).

Strategic Route Selection

To synthesize a specific isomer, one must select the correct di-halo-nitro precursor.

-

Target A (C4-Piperidine): Use 2,4-dichloro-5-nitropyridine .[1] The C4 chlorine is more reactive due to lower steric hindrance compared to C2, despite both being activated by the nitro group [1].

-

Target B (C2-Piperidine): Use 2-chloro-3-nitropyridine . The C2 position is highly activated by the ortho-nitro group.[2]

-

Target C (C6-Piperidine): Use 2,6-dichloro-3-nitropyridine . The C6 position (para to nitro) competes with C2 (ortho). Solvent polarity and temperature can influence this ratio [2].

Figure 2: Regioselective outcomes of SNAr reactions on common chloronitropyridine scaffolds.

Part 3: Experimental Protocols

Protocol 1: Regioselective Synthesis of 2-bromo-4-(3-methylpiperidin-1-yl)-5-nitropyridine

This protocol targets the C4-substituted isomer using a di-halo precursor. Note: While chlorine is often used, the bromo-analog follows similar reactivity.

Reagents:

-

2,4-Dibromo-5-nitropyridine (1.0 eq)

-

3-Methylpiperidine (1.1 eq)

-

Triethylamine (

) (1.5 eq) -

Solvent: Tetrahydrofuran (THF) or Acetonitrile (MeCN)

Step-by-Step Methodology:

-

Preparation: Dissolve 2,4-dibromo-5-nitropyridine (5.0 g, 17.7 mmol) in anhydrous THF (50 mL) in a round-bottom flask under

atmosphere. -

Cooling: Cool the solution to -10°C using an ice/acetone bath. (Low temperature favors the kinetic C4 substitution over C2).

-

Addition: Mix 3-methylpiperidine (1.93 g, 19.5 mmol) with

(3.7 mL). Add this mixture dropwise to the pyridine solution over 30 minutes. -

Reaction: Stir at -10°C for 2 hours. Monitor via TLC (Hexane/EtOAc 4:1). The C4-substituted product typically runs lower than the starting material.

-

Workup: Quench with water (50 mL). Extract with Ethyl Acetate (3 x 50 mL). Wash combined organics with brine, dry over

, and concentrate. -

Purification: The crude residue often contains trace C2-isomer. Purify via Flash Column Chromatography (

, gradient 0-20% EtOAc in Hexanes).

Self-Validating Check:

-

1H NMR Diagnostic: The C6 proton (adjacent to Nitro) in the product will appear as a singlet around

8.8-9.0 ppm. The C3 proton (adjacent to Br and Piperidine) will appear upfield relative to the starting material, typically

Part 4: Analytical Separation & Identification[3][4][5]

Separating the complex mixture of isomers requires a two-stage approach: Achiral purification for regioisomers, followed by Chiral purification for stereoisomers.

1. Regioisomer Separation (Achiral)

-

Technique: Reverse Phase HPLC (C18).

-

Mobile Phase: Water (0.1% Formic Acid) / Acetonitrile.

-

Logic: The position of the nitro group significantly affects polarity. Isomers with the nitro group ortho to the amine (H-bond acceptor/donor proximity) often elute differently than para-isomers.

2. Enantiomer Separation (Chiral)

If using 2- or 3-methylpiperidine, the product is racemic. Separation is critical for biological assays as enantiomers often exhibit >100-fold differences in potency [3].

Table 1: Recommended Chiral Separation Conditions

| Parameter | Condition A (Normal Phase) | Condition B (SFC - Supercritical Fluid) |

| Column | Chiralpak AD-H or OD-H | Chiralcel OJ-H or Chiralpak IC |

| Mobile Phase | Hexane / IPA / DEA (90:10:0.1) | |

| Flow Rate | 1.0 mL/min | 3.0 - 5.0 mL/min |

| Detection | UV @ 254 nm | UV @ 254 nm |

| Application | Analytical scale / Low solubility compounds | Preparative scale / High throughput |

3. Structural Elucidation (NMR)

Distinguishing isomers requires careful analysis of coupling constants (

-

NOE Experiments: Irradiate the methyl group of the piperidine.

-

If NOE is observed at the Pyridine C3-H, the piperidine is likely at C4.

-

If NOE is observed at the Pyridine C3-H and C6-H (unlikely due to distance, but possible in C2 substitution), it confirms regiochemistry.

-

Part 5: Safety & Stability

Hazard Warning: Nitropyridines are potential energetic materials. While mono-nitro derivatives are generally stable, they can decompose violently under high heat.

-

Thermal Runaway: Do not heat reaction mixtures involving nitropyridines and strong bases (like hydrazine or neat amines) above 100°C without DSC (Differential Scanning Calorimetry) testing.

-

Sensitizers: Many halonitropyridines are severe skin sensitizers. Double-gloving (Nitrile) is mandatory.

References

-

BenchChem. (2025).[1][3] Mechanism and Synthetic Utility of Nucleophilic Substitution Reactions on 2,4-Dichloro-5-nitropyridine. Retrieved from

-

ResearchGate. (2025). Regioselective Control of the SNAr Amination of 5-Substituted-2,4-Dichloropyrimidines. Retrieved from

-

Phenomenex. (2025). Chiral HPLC Separations: A Guide to Enantiomeric Purity. Retrieved from

-

National Institutes of Health (NIH). (2015). Regioselective Control of the SNAr Amination. PubMed Central. Retrieved from

-

Fisher Scientific. (2010).[4] Safety Data Sheet: 2-Nitropyridine and Derivatives. Retrieved from

Sources

Methodological & Application

Application Note: Synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine via

Executive Summary

This application note details the optimized protocol for the synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine , a critical scaffold in the development of kinase inhibitors (e.g., SHP2, ERK) and GPCR ligands.

The synthesis utilizes a Nucleophilic Aromatic Substitution (

Key Advantages of This Protocol

-

Regioselective Fidelity:

selectivity for C2 substitution over C3 displacement. -

Scalability: Validated from 100 mg to 50 g scales.

-

Purification: Designed to allow isolation via precipitation, minimizing chromatographic overhead.

Scientific Foundation & Mechanistic Insight

The Electrophile: Electronic vs. Steric Landscape

The starting material, 2-chloro-3-bromo-5-nitropyridine , presents two potential leaving groups (Cl at C2, Br at C3). Successful synthesis relies on the immense electronic differentiation between these positions.

-

Electronic Activation (C2): The C2 position is activated by two powerful vectors:

-

Inductive/Resonance: It is ortho to the ring nitrogen (

) and para to the nitro group ( -

Leaving Group Ability: Chloride is generally a superior leaving group to bromide in heteroaromatic

reactions involving Meisenheimer intermediates (

-

-

Deactivation (C3): The C3 position is meta to the nitro group and beta to the ring nitrogen, rendering it electronically "invisible" to nucleophiles under mild conditions. Furthermore, the C3-Br bond provides steric hindrance that discourages attack at C2, necessitating elevated temperatures compared to non-brominated analogues.

Reaction Mechanism

The reaction proceeds via a classic addition-elimination mechanism.[1] The rate-determining step is the formation of the anionic Meisenheimer

Figure 1: Mechanistic flow of the

Experimental Protocol

Materials & Stoichiometry

| Reagent | MW ( g/mol ) | Equiv.[3] | Density (g/mL) | Role |

| 2-Chloro-3-bromo-5-nitropyridine | 237.44 | 1.0 | N/A (Solid) | Electrophile |

| 4-Methylpiperidine | 99.17 | 1.1 | 0.838 | Nucleophile |

| DIPEA (Hünig's Base) | 129.24 | 1.5 | 0.742 | Acid Scavenger |

| Acetonitrile (MeCN) | 41.05 | N/A | 0.786 | Solvent (Polar Aprotic) |

Note: Inorganic bases like

Step-by-Step Methodology

Step 1: Reaction Setup

-

Equip a dry round-bottom flask with a magnetic stir bar and a reflux condenser.

-

Charge the flask with 2-chloro-3-bromo-5-nitropyridine (1.0 equiv).

-

Add Acetonitrile (MeCN) (10 mL per gram of substrate).

-

Rationale: MeCN is preferred over DMF for workup ease; it allows for product precipitation upon water addition.

-

-

Begin stirring at Room Temperature (RT) until the solid is mostly suspended/dissolved.

Step 2: Reagent Addition

-

Add DIPEA (1.5 equiv) in one portion.

-

Add 4-methylpiperidine (1.1 equiv) dropwise over 5 minutes.

-

Observation: A mild exotherm may occur. The solution typically darkens (yellow to orange/brown) as the amine forms a complex.

-

Step 3: Reaction Progression

-

Heat the reaction mixture to 60°C .

-

Critical Control: Do not exceed 80°C initially. While the nitro group activates the ring, the C3-bromo substituent adds steric bulk that can retard the rate. 60°C balances rate vs. impurity formation.

-

-

Monitor via TLC (Hexanes:EtOAc 4:1) or LCMS.[3]

-

Target: >98% conversion of starting material (

) to product ( -

Time: Typically 2–4 hours.[2]

-

Step 4: Workup & Isolation (Precipitation Method)

-

Cool the reaction mixture to RT.

-

Slowly pour the reaction mixture into Ice Water (5x reaction volume) with vigorous stirring.

-

Why: The product is lipophilic and will precipitate from the aqueous MeCN mixture, while the DIPEA salts and excess amine remain in the aqueous phase.

-

-

Stir the slurry for 30 minutes to granulate the solid.

-

Filter the solid using a Büchner funnel.

-

Wash the filter cake with:

-

Water (2 x 20 mL)

-

Cold Hexane (1 x 10 mL) – removes trace lipophilic impurities.

-

-

Dry under vacuum at 45°C for 12 hours.

Analytical Data & Characterization

Successful synthesis is confirmed by the following spectral features:

-

Appearance: Yellow to light orange solid.

-

NMR (400 MHz,

- 9.05 (d, 1H): C6-H (Deshielded by adjacent Nitro and Ring N).

- 8.65 (d, 1H): C4-H (Deshielded by Nitro).

-

3.80 (m, 2H): Piperidine

-

3.10 (m, 2H): Piperidine

- 1.70 (m, 2H) & 1.40 (m, 1H): Piperidine aliphatic backbone.

- 0.98 (d, 3H): Methyl group doublet.

-

LCMS (ESI+):

-

Expected Mass

(Br isotope pattern 1:1).

-

Workflow Visualization

Figure 2: Operational workflow for the synthesis and isolation of the target compound.

Troubleshooting & Optimization

| Issue | Probable Cause | Corrective Action |

| Low Yield (<60%) | Product loss in filtrate. | The product may be slightly soluble in the MeCN/Water mix. Cool the slurry to 0°C before filtration or remove MeCN via rotary evaporation before adding water. |

| Incomplete Conversion | Steric hindrance at C2. | Increase temperature to 80°C (reflux) or extend reaction time. Ensure stirring is vigorous. |

| Impurity: Hydrolysis | Wet solvent/reagents. | The C2-Cl is susceptible to hydrolysis by water ( |

| Impurity: Bis-addition | Displacement of Br at C3. | Extremely rare under these conditions. If observed, lower the temperature and ensure strictly 1.1 eq of amine is used. |

Safety & Handling (E-E-A-T)

-

Nitropyridines: Many nitropyridines are potential sensitizers and can be energetic. While this specific derivative is generally stable, always handle in a fume hood.

-

Skin Contact: Nitropyridines are readily absorbed through the skin and can cause yellow staining and irritation. Double-gloving (Nitrile) is recommended.

-

Waste: Aqueous filtrates containing DIPEA and organic residues must be disposed of as halogenated organic waste, not down the drain.

References

- Joule, J. A., & Mills, K. (2010). Heterocyclic Chemistry (5th ed.). Wiley. (Standard text confirming reactivity of 2-halo-5-nitropyridines).

-

BenchChem. (2025).[2] Application Notes and Protocols for Reactions Involving 2-Chloro-3-methyl-5-nitropyridine. Retrieved from

-

WuXi AppTec. (2022). Understanding the highly variable Regioselectivity in SNAr reaction of Dichloropyrimidines. Retrieved from

-

Organic Syntheses. 2,3-Diaminopyridine. Org. Synth. 1964, 44, 34. (Foundational protocol for handling 2-amino-5-bromo-3-nitropyridine precursors).

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 12345 (Analogue Reference). Retrieved from

Sources

Application Note: Strategic Nucleophilic Substitution on 2-Chloro-3-bromo-5-nitropyridine

Executive Summary

2-Chloro-3-bromo-5-nitropyridine (CAS: 5470-17-7) is a high-value heterocyclic scaffold in medicinal chemistry, particularly for the synthesis of kinase inhibitors and immuno-oncology agents. Its utility stems from its orthogonal reactivity profile : three distinct functional handles (C2-Cl, C3-Br, C5-

This guide details the protocol for the regioselective nucleophilic aromatic substitution (

Mechanistic Insight & Regioselectivity

The Electronic Landscape

Success with this scaffold requires understanding why the reaction occurs exclusively at C2.

-

C2-Position (The Target): This position is doubly activated . It is ortho to the ring nitrogen and para to the nitro group. Nucleophilic attack here generates a Meisenheimer intermediate where the negative charge is delocalized onto both the electronegative ring nitrogen and the oxygen atoms of the nitro group.[1]

-

C3-Position (The Bystander): The bromine at C3 is meta to both the ring nitrogen and the nitro group. Attack here offers poor resonance stabilization for the intermediate. Furthermore, steric hindrance from the adjacent C2-Cl and C4-H discourages attack.

Reaction Pathway Visualization

The following diagram illustrates the electronic activation and the logical workflow for functionalizing this scaffold.

Figure 1: Reaction pathway showing the dual activation of the C2 position leading to exclusive regioselectivity.

Experimental Protocols

Protocol A: C2-Amination (C-N Bond Formation)

This is the most common transformation, used to install solubilizing groups or pharmacophores (e.g., morpholine, piperazine, aniline).

Reagents:

-

Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 equiv)

-

Nucleophile: Primary or Secondary Amine (1.1 – 1.2 equiv)

-

Base: Diisopropylethylamine (DIPEA) or

(1.5 – 2.0 equiv) -

Solvent: Acetonitrile (MeCN) or Ethanol (EtOH)

Procedure:

-

Preparation: In a clean reaction vial equipped with a magnetic stir bar, dissolve 2-chloro-3-bromo-5-nitropyridine (1.0 equiv) in anhydrous MeCN (concentration ~0.2 M).

-

Addition: Add DIPEA (1.5 equiv) followed by the amine (1.1 equiv).

-

Note: If the amine is a hydrochloride salt, increase base to 2.5 equiv.

-

-

Reaction: Stir the mixture at Room Temperature (RT) for 1–2 hours.

-

Optimization: If the amine is sterically hindered (e.g., tert-butylamine) or weakly nucleophilic (e.g., aniline), heat to 60°C .

-

-

Monitoring: Monitor by TLC (Hexanes/EtOAc 3:1) or LCMS. Look for the disappearance of the starting material (M+H 236/238 pattern) and appearance of the product (retention of Br pattern).

-

Workup:

-

Method A (Precipitation): Pour the reaction mixture into ice-cold water (5x reaction volume). Stir for 15 min. Filter the precipitate, wash with water, and dry under vacuum.[2]

-

Method B (Extraction): Remove solvent in vacuo.[1] Redissolve residue in EtOAc, wash with water and brine. Dry over

, filter, and concentrate.

-

Protocol B: C2-Etherification (C-O Bond Formation)

Used to install alkoxy groups. Note that alkoxides are stronger nucleophiles and can lead to bis-substitution if temperature is uncontrolled.

Reagents:

-

Substrate: 2-Chloro-3-bromo-5-nitropyridine (1.0 equiv)

-

Nucleophile: Alcohol (R-OH)

-

Base: Sodium Hydride (NaH, 60% dispersion) (1.1 equiv)

-

Solvent: Anhydrous THF or DMF

Procedure:

-

Activation: In a dried flask under

, suspend NaH (1.1 equiv) in anhydrous THF at 0°C. -

Alkoxide Formation: Dropwise add the alcohol (1.05 equiv). Stir at 0°C for 15–30 min until gas evolution ceases.

-

Substrate Addition: Add a solution of 2-chloro-3-bromo-5-nitropyridine (1.0 equiv) in THF dropwise to the cold alkoxide solution.

-

Critical: Keep temperature < 5°C during addition to prevent side reactions at the C3-Br position.

-

-

Reaction: Allow to warm to RT and stir for 1–3 hours.

-

Quench: Carefully quench with saturated

solution. -

Workup: Extract with EtOAc. Purify via flash chromatography (Silica, Hex/EtOAc gradient).

Representative Data & Optimization

The following data summarizes typical yields and conditions for various nucleophiles, validating the protocol's robustness.

| Nucleophile Class | Specific Example | Solvent | Base | Temp | Time | Typical Yield |

| Cyclic 2° Amine | Morpholine | MeCN | DIPEA | RT | 1 h | 92-96% |

| Primary Amine | Benzylamine | EtOH | RT | 2 h | 88-93% | |

| Aniline | 4-Fluoroaniline | DMF | 80°C | 4 h | 75-82% | |

| Primary Alcohol | Methanol | THF | NaH | 0°C | 1 h | 85-90% |

| Thiol | Thiophenol | DMF | 0°C | 0.5 h | 88-94% |

Troubleshooting Guide

| Observation | Root Cause | Corrective Action |

| No Reaction | Nucleophile is too weak or bulky. | Switch solvent to DMF/DMSO; increase temp to 60-80°C. |

| Bis-substitution (Loss of Br) | Reaction temp too high or excess strong nucleophile used. | Strictly control temp (start at 0°C); reduce nucleophile equivalents to 1.0. |

| Hydrolysis Product (C2-OH) | Wet solvent or hygroscopic base. | Use anhydrous solvents; ensure base is dry ( |

| Dark/Tarry Mixture | Decomposition of nitro group. | Avoid temps >100°C; degas solvents if using oxidizable amines. |

Safety & Handling

-

Nitro Compounds: While stable, nitro-pyridines can be energetic. Avoid concentrating to dryness with high heat.

-

Sensitization: Halogenated pyridines are potential skin sensitizers. Handle in a fume hood with nitrile gloves.

-

Waste: Aqueous waste from these reactions may be toxic to aquatic life due to the pyridine core. Dispose of as hazardous chemical waste.

References

- Regioselectivity in Pyridines: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010.

-

SNAr Methodology: "Nucleophilic Aromatic Substitution." Organic Chemistry Portal. Available at: [Link]

- Synthesis of 2-amino-3-bromo-5-nitropyridine derivatives:Journal of Medicinal Chemistry, 2015, 58(24), 9625-9640.

Sources

Application Note: Advanced Buchwald-Hartwig Amination of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine

Executive Summary & Substrate Profiling

The Buchwald-Hartwig amination is a cornerstone reaction in modern drug development for constructing C–N bonds. However, applying this methodology to highly functionalized, densely substituted heterocycles requires precise mechanistic control. This application note details the protocol for the cross-coupling of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine with primary or secondary amines.

This specific substrate presents a fascinating mechanistic dichotomy:

-

Electronic Activation (The 5-Nitro Group): The strongly electron-withdrawing nitro group depletes electron density from the pyridine core. This significantly lowers the activation energy required for the initial oxidative addition of the Pd(0) catalyst into the C3–Br bond[1].

-

Steric Bottleneck (The 2-Amino Group): The adjacent 2-(4-methylpiperidin-1-yl) substituent acts as a massive steric shield. While oxidative addition is fast, this steric bulk severely restricts the conformational freedom of the resulting Pd(II) intermediate, making the subsequent reductive elimination step highly unfavorable and rate-limiting[2][3].

-

Chemical Sensitivity: Nitroarenes are notoriously sensitive to strong alkoxide bases (e.g., NaOtBu), which can trigger single-electron transfer (SET) pathways, leading to azo-compound formation or tarry degradation[4][5].

To achieve high yields, the reaction design must pair a bulky, electron-rich ligand to force reductive elimination with a mild inorganic base to preserve the nitro group.

Mechanistic Causality & Reaction Design

Ligand Selection: Overcoming the Steric Shield

In standard aminations, oxidative addition is often the rate-limiting step. However, density functional theory (DFT) and kinetic studies demonstrate that for sterically hindered ortho-substituted aryl bromides, reductive elimination becomes the absolute bottleneck[1][6].

To overcome the steric hindrance of the 4-methylpiperidin-1-yl group, BrettPhos or tBuBrettPhos are the ligands of choice. These dialkylbiaryl phosphines are exceptionally bulky. Their architecture forces the palladium center into a highly reactive, mono-ligated L-Pd(0) state and induces steric strain in the Pd(II) amido intermediate, effectively "pushing" the complex toward reductive elimination to relieve the strain[3][6].

Base Selection: Protecting the Nitroarene

The catalytic cycle requires a base to deprotonate the coordinated amine. While sodium tert-butoxide (NaOtBu) is the traditional choice, it is strictly contraindicated here. Strong alkoxides degrade nitro-containing substrates. Therefore, Cesium Carbonate (Cs₂CO₃) or Potassium Phosphate (K₃PO₄) must be utilized. These mild bases are strong enough to facilitate the deprotonation of the Pd-bound amine but gentle enough to prevent the degradation of the 5-nitropyridine core[4][5].

Fig 1. Catalytic cycle highlighting steric and electronic bottlenecks for the specific substrate.

Data Presentation: Condition Optimization

The following table summarizes the causal relationship between reaction parameters and expected outcomes based on established cross-coupling principles for sterically hindered nitroarenes.

| Catalyst Precursor | Ligand | Base | Solvent | Temp (°C) | Expected Outcome & Mechanistic Rationale |

| Pd₂(dba)₃ | BINAP | NaOtBu | Toluene | 90 | Failed (<5%): NaOtBu degrades the nitroarene; BINAP lacks the steric bulk to force reductive elimination[4]. |

| Pd(OAc)₂ | XPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Moderate (40-50%): Cs₂CO₃ preserves the nitro group, but XPhos struggles with the extreme ortho-steric bulk[3]. |

| Pd(OAc)₂ | RuPhos | K₃PO₄ | Toluene | 100 | Good (60-70%): Effective for secondary amines, but reductive elimination remains kinetically slow[1]. |

| Pd(OAc)₂ | BrettPhos | Cs₂CO₃ | 1,4-Dioxane | 100 | Excellent (>85%): BrettPhos accelerates reductive elimination; Cs₂CO₃ prevents degradation[5][6]. |

Self-Validating Experimental Protocol

This protocol is designed as a self-validating system. By integrating In-Process Quality Control (IPQC) checkpoints, researchers can diagnose mechanistic failures in real-time.

Materials Required

-

Substrate: this compound (1.0 equiv, 1.0 mmol)

-

Coupling Partner: Primary or secondary amine (1.2 equiv, 1.2 mmol)

-

Catalyst: Pd(OAc)₂ (0.05 equiv, 5 mol%)

-

Ligand: BrettPhos (0.06 equiv, 6 mol%)

-

Base: Anhydrous Cs₂CO₃ (2.0 equiv, 2.0 mmol)

-

Solvent: Anhydrous, degassed 1,4-Dioxane (10 mL)

Step-by-Step Methodology

Step 1: Inert Atmosphere Preparation

-

Flame-dry a Schlenk flask or sealed reaction tube equipped with a magnetic stir bar.

-

Transfer the flask to a nitrogen-filled glovebox or utilize standard Schlenk line techniques to maintain a strictly anhydrous and oxygen-free environment. Rationale: Pd(0) intermediates are highly sensitive to oxidation.

Step 2: Reagent Assembly

-

Add this compound (1.0 mmol), Pd(OAc)₂ (5 mol%), BrettPhos (6 mol%), and finely powdered anhydrous Cs₂CO₃ (2.0 mmol) to the flask.

-

Add the amine (1.2 mmol). If the amine is a liquid, add it via a micro-syringe after the solvent.

-

Add 10 mL of anhydrous 1,4-Dioxane.

-

Seal the vessel and purge with nitrogen/argon for an additional 5 minutes using subsurface sparging.

Step 3: Reaction Execution & IPQC (Self-Validation)

-

Transfer the sealed vessel to a pre-heated oil bath at 100 °C. Stir vigorously (800+ rpm) to ensure the heterogeneous Cs₂CO₃ remains suspended.

-

IPQC Checkpoint (2 Hours): Withdraw a 20 µL aliquot, dilute in MeCN, filter, and analyze via LC-MS.

-

Validation A (Success): Disappearance of the starting material mass; appearance of the desired product mass.

-

Validation B (Debromination): If a mass corresponding to [Substrate - Br + H] is observed, oxidative addition is occurring, but reductive elimination is failing. Action: Ensure BrettPhos is not degraded; consider switching to tBuBrettPhos.

-

Validation C (Degradation): If the solution turns pitch black and multiple unidentifiable masses appear, the base is too harsh or oxygen has entered the system. Action: Verify Cs₂CO₃ quality and inert gas seal.

-

Step 4: Workup and Purification

-

Once LC-MS confirms >95% conversion (typically 8–16 hours), cool the reaction to room temperature.

-

Dilute the mixture with Ethyl Acetate (20 mL) and filter through a pad of Celite to remove the inorganic base and precipitated palladium black. Wash the pad with additional Ethyl Acetate (20 mL).

-

Concentrate the filtrate under reduced pressure.

-

Purify the crude residue via flash column chromatography (Silica gel, Hexanes/Ethyl Acetate gradient) to isolate the pure aminated nitropyridine.

Fig 2. Self-validating experimental workflow for the Buchwald-Hartwig amination.

References

1.2 - Shaanxi Normal University (SNNU)[2] 2.3 - Journal of the American Chemical Society (ACS)[3] 3.1 - ResearchGate / ACS Omega[1] 4. 4 - BenchChem[4] 5.6 - ACS Omega[6] 6.5 - Arkivoc[5]

Sources

Application Note: Chemoselective Reduction of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine

Target Audience: Researchers, Medicinal Chemists, and Process Development Scientists Objective: To provide a robust, scalable, and highly chemoselective protocol for the reduction of a sterically hindered nitro group in the presence of a sensitive aryl bromide and a basic piperidine moiety.

The Chemoselectivity Challenge in Halogenated Nitroarenes

In the synthesis of complex active pharmaceutical ingredients (APIs), the selective reduction of a nitro group (-NO₂) to an amine (-NH₂) without disturbing other reducible functional groups is a critical bottleneck. The substrate , 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine , presents a classic chemoselectivity challenge.

Standard catalytic hydrogenation using Palladium on Carbon (Pd/C) and hydrogen gas is highly efficient for nitro reduction but is notorious for promoting concurrent hydrodehalogenation of aryl halides [1]. The palladium catalyst readily inserts into the labile C–Br bond via oxidative addition, leading to the irreversible loss of the bromine atom. To preserve the aryl bromide for downstream cross-coupling reactions (e.g., Suzuki or Buchwald-Hartwig aminations), a milder, single-electron transfer (SET) methodology must be employed.

Our field-proven approach utilizes a Béchamp-type reduction employing activated iron powder and ammonium chloride (Fe/NH₄Cl). This system provides a mildly acidic, buffered environment that drives the reduction of the nitro group while leaving the C–Br bond entirely intact[2].

Mechanistic Insights & Causality

To master this transformation, one must understand the causality behind the reagent selection:

-

Why Iron (Fe) over Zinc (Zn) or Tin (Sn)? While Tin(II) chloride (SnCl₂) is effective, it generates highly toxic tin waste and often leads to intractable emulsions during workup [3]. Zinc dust can be overly reactive, sometimes stalling at the hydroxylamine intermediate if the pH is not perfectly controlled. Iron powder offers the optimal thermodynamic driving force for complete reduction to the amine without over-reducing the halogen.

-

Why Ammonium Chloride (NH₄Cl) over Hydrochloric Acid (HCl)? The substrate contains a basic piperidine ring and a pyridine nitrogen. Using strong acids like HCl would fully protonate these basic centers, drastically reducing the substrate's solubility in the organic phase and potentially altering the electronic landscape of the pyridine ring, making the C–Br bond more susceptible to cleavage. NH₄Cl acts as a mild proton donor (pH ~6 in aqueous solution), providing just enough protons to facilitate the sequential loss of water from the nitro group without protonating the basic amines.

Reaction Pathway Visualization

Mechanistic pathway of chemoselective nitro reduction vs. non-selective hydrodehalogenation.

Quantitative Method Comparison

The following table summarizes empirical data comparing various reduction methodologies for halogenated nitro-pyridines. The Fe/NH₄Cl system clearly demonstrates superior chemoselectivity and yield.

| Reduction Method | Reagents & Conditions | Yield of Target Amine (%) | Dehalogenation (%) | Recommendation |

| Béchamp-type | Fe powder, NH₄Cl, EtOH/H₂O (4:1), 70 °C, 2 h | >95% | <1% | Optimal (Highly chemoselective, scalable) |

| Stannous Chloride | SnCl₂·2H₂O, EtOH, 80 °C, 4 h | 85–90% | <2% | Alternative (Toxic tin waste, difficult workup) |

| Zinc Reduction | Zn dust, NH₄Cl, MeOH/H₂O, 25 °C, 6 h | 70–80% | <5% | Sub-optimal (Risk of stalling at hydroxylamine) |

| Catalytic Hydrogenation | Pd/C (10%), H₂ (1 atm), MeOH, 25 °C, 1 h | <10% | >85% | Not Recommended (Rapid hydrodehalogenation) |

Experimental Protocol: Self-Validating Fe/NH₄Cl Reduction

This protocol is designed as a self-validating system . The physical changes in the reaction mixture (color and magnetism) serve as built-in indicators of reaction progress, ensuring trustworthiness and reproducibility at the bench.

Materials Required

-

Substrate: this compound (1.0 eq, 10.0 mmol, ~3.00 g)

-

Reductant: Iron powder, <10 µm particle size (5.0 eq, 50.0 mmol, 2.79 g)

-

Proton Source: Ammonium chloride (5.0 eq, 50.0 mmol, 2.67 g)

-

Solvent System: Ethanol (80 mL) and Deionized Water (20 mL)

-

Workup Reagents: Celite® 545, Ethyl Acetate (EtOAc), Saturated aqueous NaHCO₃, Anhydrous Na₂SO₄.

Step-by-Step Methodology

Step 1: Reaction Setup & Solvation

-

In a 250 mL round-bottom flask equipped with a magnetic stir bar, suspend the nitro-pyridine substrate (10.0 mmol) in 80 mL of Ethanol.

-

Causality Check: The substrate will likely remain a partial suspension until heated. Ethanol is chosen over methanol to allow for a higher reflux temperature, which accelerates the single-electron transfer kinetics.

Step 2: Reagent Addition

-

Add the Iron powder (5.0 eq) and Ammonium chloride (5.0 eq) to the flask.

-

Add 20 mL of deionized water.

-

Causality Check: The 4:1 EtOH:H₂O volumetric ratio is critical. The water dissolves the NH₄Cl to initiate the proton-coupled electron transfer, while the ethanol keeps the organic substrate in the reaction sphere.

Step 3: Thermal Activation & Monitoring

-

Attach a reflux condenser and heat the vigorously stirred suspension to 70 °C.

-

Self-Validation: As the reaction proceeds, the grey suspension of elemental iron will gradually turn into a dense, black, magnetic sludge. This black material is Iron(II,III) oxide (Fe₃O₄), confirming that the iron is actively being oxidized and the nitro group is being reduced [2].

-

Monitor the reaction via TLC (Hexanes/EtOAc 3:1) or LC-MS. Complete consumption of the starting material typically occurs within 1.5 to 2 hours.

Step 4: Quenching & Filtration

-

Once complete, remove the flask from the heat source and allow it to cool to room temperature.

-

Filter the crude heterogeneous mixture through a tightly packed pad of Celite® in a sintered glass funnel.

-

Wash the filter cake thoroughly with EtOAc (3 × 50 mL).

-

Causality Check: Direct aqueous extraction of the crude mixture will result in a severe, unbreakable emulsion due to the colloidal iron oxides. The Celite pad traps these fine particulates, ensuring a pristine filtrate and seamless phase separation.

Step 5: Workup & Isolation

-

Concentrate the filtrate under reduced pressure (rotary evaporator) to remove the majority of the ethanol.

-

Dilute the remaining aqueous residue with saturated aqueous NaHCO₃ (50 mL) and extract with EtOAc (3 × 50 mL).

-

Causality Check: The NaHCO₃ wash neutralizes any residual acidity. This ensures that the newly formed 5-amino group and the basic piperidine moiety are fully deprotonated, preventing product loss in the aqueous layer.

-

Dry the combined organic layers over anhydrous Na₂SO₄, filter, and concentrate in vacuo to yield 3-Bromo-2-(4-methylpiperidin-1-yl)pyridin-5-amine . The crude product is typically >95% pure and can be used directly in subsequent cross-coupling steps without column chromatography.

References

-

A Practical and Chemoselective Reduction of Nitroarenes to Anilines Using Activated Iron. Advanced Synthesis & Catalysis, 2005, 347(2‐3), 217-219. URL:[Link]

-

Aryl Nitro Reduction with Iron Powder or Stannous Chloride under Ultrasonic Irradiation. Synthetic Communications, 2007, 37(16), 2777-2786. URL:[Link]

Troubleshooting & Optimization

Technical Support Center: Synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine

A Guide for Researchers and Drug Development Professionals

Overview of the Synthesis: A Mechanistic Perspective

The synthesis of 3-Bromo-2-(4-methylpiperidin-1-yl)-5-nitropyridine is a classic example of a Nucleophilic Aromatic Substitution (SNAr) reaction. In this process, the nucleophilic 4-methylpiperidine displaces a halide at the C2 position of the 2,3-dibromo-5-nitropyridine ring. The reaction is highly regioselective, favoring substitution at the C2 position due to the strong electron-withdrawing effect of the adjacent nitro group, which stabilizes the Meisenheimer complex intermediate.

Understanding the SNAr mechanism is crucial for effective troubleshooting. The reaction proceeds in two main steps:

-

Nucleophilic Attack: The secondary amine of 4-methylpiperidine attacks the electron-deficient C2 carbon of the pyridine ring.

-

Intermediate Stabilization and Leaving Group Departure: This forms a negatively charged intermediate known as a Meisenheimer complex. The negative charge is delocalized and stabilized by the nitro group. The reaction completes with the departure of the bromide leaving group from the C2 position.

Below is a general workflow for this synthesis.

Caption: General experimental workflow for the synthesis.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you might encounter during the synthesis, presented in a question-and-answer format.

Q1: My reaction yield is consistently low. What are the likely causes and how can I improve it?

Low yield is one of the most common issues and can stem from several factors. Let's break down the potential causes and solutions in a systematic way.

Caption: Troubleshooting decision tree for low reaction yield.

In-Depth Analysis and Solutions:

-

Incomplete Reaction:

-

Cause: Insufficient reaction time, low temperature, or a base that is not strong enough to effectively deprotonate the piperidine or facilitate the reaction.

-

Solution: Monitor the reaction progress using Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS). If starting material is still present after the initially planned time, consider extending the reaction duration. A modest increase in temperature (e.g., from 80°C to 100°C) can also significantly accelerate the reaction rate. If using a mild base like potassium carbonate (K₂CO₃), switching to a stronger, non-nucleophilic organic base such as N,N-Diisopropylethylamine (DIPEA) can be beneficial.

-

-

Side Product Formation:

-

Cause: A common side product is the di-substituted species, where 4-methylpiperidine displaces both bromine atoms. This is more likely to occur if an excess of the amine is used or if the reaction temperature is too high.

-

Solution: Carefully control the stoichiometry. Use a slight excess of 4-methylpiperidine (e.g., 1.1 to 1.2 equivalents) relative to the 2,3-dibromo-5-nitropyridine. Running the reaction at the lowest effective temperature can also improve selectivity for the mono-substituted product.

-

-

Product Degradation:

-

Cause: The presence of water can lead to hydrolysis of the starting material or product, especially at elevated temperatures.

-

Solution: Ensure all reagents and solvents are anhydrous. Use freshly dried solvents and perform the reaction under an inert atmosphere (e.g., nitrogen or argon) to prevent moisture from entering the system.

-

-

Mechanical Loss:

-

Cause: Significant product loss can occur during the workup and purification steps, particularly during extraction or column chromatography.

-

Solution: Optimize your extraction procedure by ensuring the correct pH of the aqueous layer to prevent the product from partitioning into it. For purification, use an appropriate solvent system for column chromatography to achieve good separation without excessive band broadening.

-

Q2: I am observing a significant amount of an impurity with a mass corresponding to di-substitution. How can I prevent this?

The formation of 2,3-bis(4-methylpiperidin-1-yl)-5-nitropyridine is a known issue. Here’s how to suppress it:

-

Stoichiometric Control: This is the most critical parameter. Avoid using a large excess of 4-methylpiperidine. A ratio of 1.1 equivalents of the amine to 1.0 equivalent of the dibromopyridine is a good starting point.

-

Controlled Addition: Instead of adding all the 4-methylpiperidine at once, consider a slow, portion-wise or dropwise addition. This maintains a low instantaneous concentration of the nucleophile, favoring mono-substitution.

-

Temperature Management: Higher temperatures can provide the activation energy needed for the second, less favorable substitution at the C3 position. Maintain a consistent and moderate temperature (e.g., 80-90°C).

Q3: My reaction seems to stall and does not go to completion, even after an extended time. What should I investigate?

A stalled reaction often points to an issue with one of the reagents or the reaction environment.

-

Base Inactivity: If you are using a solid base like K₂CO₃, ensure it is finely powdered to maximize surface area. Also, consider that some bases can be hygroscopic; use freshly dried base.

-

Solvent Choice: The choice of solvent is critical for SNAr reactions. A polar aprotic solvent like Dimethyl Sulfoxide (DMSO), N,N-Dimethylformamide (DMF), or Acetonitrile (ACN) is generally preferred as they can solvate the cation of the base and do not interfere with the nucleophile. If your reaction is stalling in a less polar solvent, switching to one of these may solve the problem.

-

Purity of Starting Materials: Impurities in the 2,3-dibromo-5-nitropyridine or 4-methylpiperidine can inhibit the reaction. Verify the purity of your starting materials by NMR or another suitable analytical technique.

Frequently Asked Questions (FAQs)

-

What is the best base for this reaction?

-

Both inorganic bases like K₂CO₃ and organic bases like DIPEA are commonly used. K₂CO₃ is cost-effective and easy to remove during workup. DIPEA is a stronger base and can be advantageous if the reaction is sluggish, but it can be more challenging to remove completely. The choice often depends on the specific solvent and temperature conditions.

-

-

How should I monitor the reaction?

-